molecular formula C8H5BrN2 B1268447 6-Bromoquinoxaline CAS No. 50998-17-9

6-Bromoquinoxaline

Cat. No. B1268447
CAS RN: 50998-17-9
M. Wt: 209.04 g/mol
InChI Key: NOYFLUFQGFNMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Bromoquinoxaline derivatives involves several key methods. For instance, the synthesis of 6-amino-5-bromoquinoxaline starts with 4-nitrobenzene-1,2-diamine, followed by a series of reactions including cyclization, hydrogenation, and bromination, achieving a high overall yield under optimized conditions (Chang Dong-liang, 2009). Another study describes the synthesis of 6-bromoquinoline as a related structure, showcasing the versatility of bromination reactions in synthesizing quinoxaline derivatives (Li Wei, 2011).

Molecular Structure Analysis

The molecular structure of 6-Bromoquinoxaline derivatives is characterized using various spectroscopic methods. For example, the structure of synthesized compounds such as bromo-iodoquinoline, an important intermediate for biologically active compounds, is confirmed using NMR spectrum analysis, highlighting the importance of structural analysis in confirming the success of synthetic strategies (Wenhui Wang et al., 2015).

Chemical Reactions and Properties

6-Bromoquinoxaline undergoes various chemical reactions, leveraging the bromine atom's reactivity. For instance, the bromination synthesis of 6-Amino-5-bromoquinoxaline utilizes 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent, demonstrating the compound's reactivity and the efficiency of bromination reactions under mild conditions (Ha Cheng-yong, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromoquinoxaline and its derivatives have been the focus of various synthetic chemistry studies. For instance, Dong-liang (2009) reports a synthesis method for 6-amino-5-bromoquinoxaline, demonstrating efficient synthesis with high yields under optimized conditions, such as specific reaction temperatures and pressures (Chang Dong-liang, 2009). Similarly, Cheng-yong (2009) describes an efficient bromination synthesis of 6-Amino-5-bromoquinoxaline using 1,3-dibromo-5,5-dimethylhydantoin, highlighting the method's advantages such as mild conditions and high yield without impurity (Ha Cheng-yong, 2009).

Applications in Medicine and Biology

6-Bromoquinoxaline derivatives show potential in medical and biological applications. For example, a study by Kapishnikov et al. (2019) discusses the in vivo mode of action of bromo analogs of antimalarial drugs, providing insights into the interactions between these compounds and the malaria parasite (Kapishnikov et al., 2019). Another study by Hu et al. (2002) identifies 6-bromoaplysinopsin, a derivative of 6-bromoquinoxaline, as having significant antimalarial and antimycobacterial activity in vitro, indicating its potential as a lead compound for developing new anti-infective drugs (Jin-Feng Hu et al., 2002).

Role in Drug Development and Disease Research

6-Bromoquinoxaline derivatives are also important in drug development and disease research. Sklirou et al. (2017) discuss the role of 6-bromoindirubin-3′-oxime, a derivative, in activating cytoprotective cellular modules and suppressing cellular senescence, indicating its potential in prolonging healthspan and its anti-tumor properties (Sklirou et al., 2017). Esmaeelian et al. (2013) explore the anticancer activity of 6-bromoisatin, another derivative, in a colorectal cancer rodent model, supporting its use as a promising lead for cancer prevention (B. Esmaeelian et al., 2013).

Safety And Hazards

6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

6-Bromoquinoxaline is a valuable compound for life science related research . Its future directions are likely to be influenced by advancements in this field.

properties

IUPAC Name

6-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFLUFQGFNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346282
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoxaline

CAS RN

50998-17-9
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (4.0 g, 21 mmol) in 60 mL of EtOH was added 40% glyoxal aldehyde (4.1 ml, 32 mmol) solution in water. The resulting mixture was refluxed for 10 hours. The mixture was concentrated in vacuo and the residue was diluted in 100 mL of EtOAc. The organic solution was washed with 40 mL of satd. NaHCO3 and 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC) to give light yellow solid 6-bromoquinoxaline. MS (ESI, pos. ion) m/z: 208.9 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a round bottom flask under nitrogen was combined 4-Bromo-benzene-1,2-diamine (2.01 g, 10.7 mMol), methanol (50 mL), and glyoxal (40% by wt. 3.1 mL, 26.9 mMol) and the resulting solution stirred overnight. Upon arrival the reaction was concentrated to dryness on a rotary evaporator and purified by flash column chromatography on silica gel using 5-10% ethyl acetate in dichloromethane as eluant to yield 1.14 g (50% yield) of 6-Bromo-quinoxaline as a yellow-orange solid. 1H NMR (DMSO-d6): δ=9.00 (d, 2H, J=2.8 Hz), 8.36 (d, 1H, J=2.2 Hz), 8.07 (d, 1H, J=9.0 Hz), 8.02 (dd, 1H, J=8.8, 2.1 Hz). CHN for C8H5BrN2: calc. C, 45.97; H, 2.41; N, 13.4. found C, 45.99; H 2.09; N 13.09. LC/MS (Method A), rt=1.10 mins., purity=99%, calculated mass=208, [M+H]+=209/21. HPLC (Method C): rt=7.4 mins., purity=98.52% @ 210-370 nm and 98.8% @ 322 nm.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoxaline
Reactant of Route 5
6-Bromoquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Bromoquinoxaline

Citations

For This Compound
86
Citations
MP Strier, JC Cavagnol - Journal of the American Chemical …, 1958 - ACS Publications
The reduction of 6-aminoquinoxaline, 6-bromoquinoxaline, 6-chloroquinoxaline, 6-ethoxyquinoxaline and 6-methoxyquinoxaline at the dropping mercury electrode is similar to that for …
Number of citations: 34 pubs.acs.org
W CZUBA, H PORADOWSKA - 1974 - pascal-francis.inist.fr
AN UNUSUAL COURSE OF AMINATION OF 6-BROMOQUINOXALINE … AN UNUSUAL COURSE OF AMINATION OF 6-BROMOQUINOXALINE …
Number of citations: 6 pascal-francis.inist.fr
IS Musatova, AS Elina, NP Solov'eva… - Pharmaceutical …, 1983 - Springer
… 7%) of 2-carboethoxy-3-methyl-6-bromoquinoxaline-di-N-oxide (VII), which could be separated by repeated crystallization. From the mother liquor after concentration and fractionation …
Number of citations: 1 link.springer.com
J Peralta-Cruz, M Díaz-Fernández… - New Journal of …, 2016 - pubs.rsc.org
An experimental and theoretical study of the regioselective Riley oxidation was conducted on a series of 2,3-dimethyl-6-substituted-quinoxalines bearing EWG (NO2, CN, CF3, Cl, Br, F, …
Number of citations: 4 pubs.rsc.org
RC Hirt, FT King, JC Cavagnol - The Journal of Chemical Physics, 1956 - aip.scitation.org
Weak bands have been observed in the ultraviolet absorption solution spectra of phthalazine, quinoxaline, 6‐chloroquinoxaline, and 6‐bromoquinoxaline, which show ``blue‐shifts'' in a …
Number of citations: 48 aip.scitation.org
K Alwair, J Grimshaw - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Thus the carbon-halogen bonds in the radical anions from 6-bromo- and 6-iodoquinoxaline rapidly fragment at room temperature Controlled potential reduction of 6-bromoquinoxaline …
Number of citations: 29 pubs.rsc.org
Y Xiong, J Zhang, L Qi, Y Zhang, T Wang - ChemistrySelect, 2021 - Wiley Online Library
… 6-bromoquinoxaline was used as the basis for calculation). When bis(4-chlorophenyl) phosphine oxide reacted with 6-bromoquinoxaline, … (The quantity of 6-bromoquinoxaline was used …
F Li, Y Park, JM Hah, JS Ryu - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
… Indeed, the treatment of 1,4-disubstituted 1,2,3-triazoles 11a–k with Pd(OAc) 2 , tetrabutylammonium acetate, and 6-bromoquinoxaline in NMP at 100 C produced C-5 arylated 1,2,3-…
Number of citations: 27 www.sciencedirect.com
A CORNISH, MJ WARING, RD NOLAN - The Journal of Antibiotics, 1983 - jstage.jst.go.jp
… The finding that bis-6-bromoquinoxaline triostin A is methylated with appreciably lower efficiency than triostin C or bis-quinoline triostin A shows that substituents on the benzenoid …
Number of citations: 18 www.jstage.jst.go.jp
G Badhani, S Adimurthy - ChemistrySelect, 2023 - Wiley Online Library
… However, in the case of 6-bromoquinoxaline, two regioisomers 4 g and 4 h were isolated in 53 % and 23 % yields (with total yield of 76 %). One of the products 4 g, was further …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.